N-[(2-fluorophenyl)methyl]propanamide
Description
N-[(2-Fluorophenyl)methyl]propanamide is a fluorinated aromatic amide characterized by a propanamide group attached to a 2-fluorobenzyl moiety. The 2-fluorophenyl group contributes to electronic and steric properties, influencing binding affinity and metabolic stability in related compounds .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOXAJWKRIGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Pharmacological Overview
The table below summarizes key structural and functional differences between N-[(2-fluorophenyl)methyl]propanamide and its analogs:
Key Structural and Functional Insights
Substituent Effects: Halogenation: The 2-fluorophenyl group in this compound enhances lipophilicity compared to non-halogenated analogs. Aromatic Systems: Biphenyl (MMV1782110) and benzodioxol moieties expand π-π stacking interactions, critical for antifungal activity . Tasimelteon’s benzofuran group enables melatonin receptor binding, demonstrating the propanamide scaffold’s versatility .
Pharmacological Diversity :
- Opioid Analogs : Fluorinated fentanyl derivatives (e.g., 2'-fluoroortho-fluorofentanyl) leverage the propanamide group for μ-opioid receptor binding, with dual fluorophenyl groups enhancing metabolic resistance .
- Antifungal Activity : MMV1782110’s benzodioxol ring contributes to fungistatic action, likely by disrupting fungal membrane integrity .
Physicochemical Properties: Solubility: Hydrophilic substitutions (e.g., hydroxyphenoxy in N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide) improve aqueous solubility compared to lipophilic analogs like tasimelteon .
Preparation Methods
Propargyl Amidation and Cyclization
Copper(I)-catalyzed propargyl amination serves as a foundational step for constructing the propanamide backbone. In method C from, N-methylaniline reacts with thiolactic acid under argon at 190°C for 72 hours to form N-methyl-N-phenyl-2-sulfanylpropanamide (11 ), followed by nucleophilic substitution with 4-chloro-2-phenylquinoline in DMF at 135°C (3 days, 64% yield). This approach emphasizes the role of high-temperature conditions and polar aprotic solvents in facilitating SNAr reactions.
Direct Alkylation of Amides
Method B in demonstrates α-alkylation of N-methylpropanamide with propargyl bromide using Cs₂CO₃ in acetone at room temperature. This one-pot strategy avoids intermediate isolation, achieving 57% yield for N-methyl-N-phenyl-2-[(2-phenylquinolin-4-yl)oxy]propanamide (15a ). Key parameters include stoichiometric base (2.26 mmol Cs₂CO₃ per 0.56 mmol substrate) and inert atmosphere to prevent oxidation.
Reductive Amination Pathways
Sodium Triacetoxyborohydride-Mediated Synthesis
Patent outlines a scalable route for analogous fluorophenylpropanamides:
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Substrate Activation : 4-(3-Fluorobenzyloxy)benzaldehyde reacts with (S)-2-aminopropanamide hydrochloride in THF at 25–30°C.
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Reduction : Sodium triacetoxyborohydride (2.7 eq) reduces the imine intermediate, yielding 99.87% pure product after 12 hours.
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Workup : Ethyl acetate extraction and toluene/n-hexane recrystallization remove unreacted aldehyde and borate byproducts.
Table 1 : Optimization of Reductive Amination Conditions
| Parameter | Value Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature | 0–30°C | 25°C | 85 |
| Equivalents STAB | 1.5–3.0 | 2.7 | 99 |
| Solvent | THF, MeCN, DCM | THF | 85→99 |
Purification and Analytical Validation
Crystallization Techniques
Example 6 in employs acetone/n-heptane (1:1 v/v) at 40–45°C to isolate the target compound with <0.04% impurities. Cooling to 0–5°C induces supersaturation, yielding 72.0 g (99.91% purity) after two recrystallizations.
Chromatographic Methods
Flash chromatography (FC) with CHCl₃/MeOH/TEA (30:1:1) resolves regioisomers in, while HPLC (Gemini C18, 80:20 H₂O/MeOH) achieves >98% purity for quinoline-derived analogs.
Table 2 : Purity Metrics Across Purification Steps
| Step | Purity (%) | R-Isomer (%) | N-Alkyl Impurity (%) |
|---|---|---|---|
| Crude Product | 85.2 | 12.3 | 2.1 |
| First Crystallization | 99.2 | 0.7 | 0.3 |
| Second Crystallization | 99.9 | 0.04 | 0.02 |
Catalytic Systems and Reaction Engineering
Palladium-Catalyzed Coupling
Method D in utilizes Pd(OAc)₂/DPEPhos (4 mol%) for C–N bond formation between 4-chloroquinoline and N-methylpropanamide derivatives. K₃PO₄ (3.5 eq) in dioxane at 85°C for 48 hours affords 57% yield, highlighting the need for phosphine ligands to stabilize Pd(0) intermediates.
Solvent Effects on Reaction Kinetics
Comparative studies in reveal THF outperforms DCM or MeCN in reductive amination due to superior solubility of borohydride complexes. Reaction half-life decreases from 8.2 hours (DCM) to 2.1 hours (THF) at 25°C.
Analytical and Spectroscopic Characterization
Q & A
Q. What are the recommended synthetic routes for N-[(2-fluorophenyl)methyl]propanamide, and how can purity be optimized?
- Methodology : Synthesis typically involves a two-step process: (i) Amide bond formation : React 2-fluorobenzylamine with propionic acid chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base). (ii) Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity ≥95% is achievable via recrystallization in ethanol/water .
- Critical Parameters : Monitor reaction pH and temperature to avoid side reactions (e.g., hydrolysis of the amide bond). Validate purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify the fluorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and methylene protons adjacent to fluorine (δ 4.3–4.5 ppm, coupling constant J ~8 Hz due to ortho-F substitution) .
- ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and fluorine-adjacent carbons (δ ~115 ppm, J C-F ~245 Hz) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 196.1 (C₁₀H₁₂FNO⁺) .
Advanced Research Questions
Q. What strategies are effective for analyzing the pharmacokinetic (PK) properties of this compound in preclinical models?
- Experimental Design :
- In Vivo PK Studies : Administer the compound intravenously (IV) and orally (PO) to rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Bioanalysis : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Employ deuterated analogs (e.g., d₃-propanamide) as internal standards .
- Key Metrics : Calculate bioavailability (F >50% suggests good absorption), half-life (t₁/₂ >4 hr supports sustained activity), and volume of distribution (Vd >2 L/kg indicates tissue penetration) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced bioactivity?
- SAR Framework :
- Fluorine Position : Compare ortho- (current compound), meta-, and para-fluorophenyl analogs. Ortho-F enhances metabolic stability by sterically hindering CYP450 oxidation .
- Amide Modifications : Replace propionamide with acrylamide (e.g., acrylfentanyl analogs) to evaluate binding affinity changes at opioid receptors .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with µ-opioid receptor (MOR) binding energy (ΔG ≤ -9 kcal/mol indicates high affinity) .
Q. What are the primary challenges in resolving contradictory data on the compound’s pharmacological activity across studies?
- Case Example : Discrepancies in reported MOR agonism (e.g., EC₅₀ ranging from 10 nM to 1 µM).
- Resolution Strategies :
- Assay Standardization : Use identical cell lines (e.g., CHO-K1/MOR) and cAMP inhibition protocols.
- Control for Chirality : Verify enantiomeric purity (e.g., chiral HPLC) since R- and S-isomers may differ in potency by >100-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
